molecular formula C8H13NO3 B1364150 Ethyl 3-oxopiperidine-4-carboxylate CAS No. 70637-75-1

Ethyl 3-oxopiperidine-4-carboxylate

Cat. No.: B1364150
CAS No.: 70637-75-1
M. Wt: 171.19 g/mol
InChI Key: QPXNWTGYAKMATA-UHFFFAOYSA-N
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Description

Ethyl 3-oxopiperidine-4-carboxylate is an organic compound with the molecular formula C8H13NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with piperidine under acidic conditions, followed by oxidation to introduce the keto group at the 3-position. Another method includes the reaction of ethyl 4-piperidone-3-carboxylate with ethyl chloroformate in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions using similar synthetic routes. The process typically includes steps such as esterification, cyclization, and oxidation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which ethyl 3-oxopiperidine-4-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to provide insights into enzyme activity and specificity. In medicinal chemistry, it can interact with molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-oxopiperidine-4-carboxylate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

ethyl 3-oxopiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-12-8(11)6-3-4-9-5-7(6)10/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXNWTGYAKMATA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388518
Record name Ethyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70637-75-1
Record name Ethyl 3-oxopiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 1 (15.0 g, 50.5 mmol, 1.0 equiv) was hydrogenated in the presence of 10% Pd/C (1.5 g) catalyst under H2 at atmospheric pressure in MeOH (250 mL) for 16 h. The catalyst was filtered off and the solvent was concentrated in vacuo to give ethyl 3-oxopiperidine-4-carboxylate 2 as a light yellow solid (10.2 g, yield: 98.0%). ESI-MS (M+H)+: 172.1. 1H NMR (400 MHz, DMSO-d6) δ: 4.23 (q, 2H), 3.75 (s, 2H), 3.37 (s, 2H), 3.20-3.16 (m, 2H), 2.44 (t, 1H), 1.25 (t, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-oxopiperidine-4-carboxylate
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Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
Ethyl 3-oxopiperidine-4-carboxylate
Reactant of Route 6
Ethyl 3-oxopiperidine-4-carboxylate

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